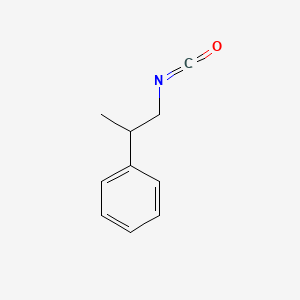

2-Phenylpropyl isocyanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenylpropyl isocyanate is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Polymer Production

2-Phenylpropyl isocyanate serves as a significant monomer in the synthesis of polyurethanes. Polyurethanes are widely used in manufacturing flexible and rigid foams, coatings, adhesives, and elastomers. The unique properties of polyurethanes, such as their mechanical strength and chemical resistance, make them suitable for various applications including:

- Foams : Used in furniture, automotive interiors, and insulation materials.

- Coatings : High-performance coatings for wood, metal, and concrete surfaces.

- Adhesives : Strong bonding agents for construction and automotive industries.

Table 1: Properties of Polyurethanes Derived from this compound

| Property | Flexible Foam | Rigid Foam | Coatings |

|---|---|---|---|

| Mechanical Resistance | Moderate | High | High |

| Chemical Resistance | Moderate | High | Very High |

| Thermal Stability | Moderate | High | High |

| Application Areas | Furniture, Mattresses | Insulation | Automotive refinishing |

Medicinal Chemistry

In medicinal chemistry, isocyanates like this compound are utilized to synthesize various biologically active compounds. They can react with amines to form carbamates or ureas, which are essential structures in many pharmaceuticals. The ability to modify the isocyanate group allows for the development of targeted drug delivery systems and new therapeutic agents.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines. The compound was modified to enhance its solubility and bioavailability, leading to improved efficacy in preclinical models.

Industrial Applications

This compound finds applications in various industrial processes beyond polymer production. It can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Agrochemicals | Synthesis of herbicides and pesticides |

| Specialty Chemicals | Production of high-performance materials |

| Coatings | Formulation of durable industrial coatings |

化学反应分析

Nucleophilic Attack

The electrophilic carbon in the isocyanate group (N=C=O) undergoes nucleophilic attack by alcohols, amines, or water. For example:

-

Alcohol reaction : Forms urethane linkages (ROC(O)N(H)R') via a two-step mechanism involving proton transfer .

The resonance structure of isocyanates enhances the carbon’s electrophilicity, with electron-withdrawing groups increasing reactivity . Computational studies indicate lower activation barriers for alcohol addition to the C=N bond compared to the C=O bond .

Auto-Catalytic Processes

Urethane formation can proceed via auto-catalytic mechanisms , where hydroxy groups in the product or solvent facilitate subsequent reactions. Transition states involving 4- or 8-membered rings have been proposed, with solvent polarity influencing reaction kinetics .

Polymerization Reactions

Asymmetric polymerization of 2-Phenylpropyl isocyanate can be achieved using chiral anionic initiators like tert-butyllithium-(−)-sparteine complexes (t-BuLi-(−)-Sp) or lithium menthoxide. The resulting polymers exhibit optical activity and structural control, though solubility depends on alkyl chain length .

Key findings:

-

Polymer solubility : Poly(ω-phenylalkyl isocyanates) become soluble when alkyl chains exceed three methylene groups .

-

Kinetic control : Reaction conditions (e.g., solvent, temperature) influence polymerization rates and stereochemistry .

Urethane and Urea Formation

-

Alcohol polyols : React with diols to form polyurethanes , widely used in foams and coatings .

-

Amine reactions : Generate ureas (R₂NH + R'NCO → R₂NC(O)N(H)R') or biurets (urea + isocyanate) .

Cycloaddition Reactions

Isocyanates can participate in 1,3-dipolar cycloadditions with nitro compounds, forming oxime-like dimers under specific catalytic conditions .

属性

CAS 编号 |

74572-31-9 |

|---|---|

分子式 |

C10H11NO |

分子量 |

161.20 g/mol |

IUPAC 名称 |

1-isocyanatopropan-2-ylbenzene |

InChI |

InChI=1S/C10H11NO/c1-9(7-11-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |

InChI 键 |

FYEPDPWQNJDLJT-UHFFFAOYSA-N |

规范 SMILES |

CC(CN=C=O)C1=CC=CC=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。